Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18362660
InChI: InChI=1S/C12H11FN2O3/c1-3-8-11(16)15-9-4-6(12(17)18-2)7(13)5-10(9)14-8/h4-5H,3H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C12H11FN2O3
Molecular Weight: 250.23 g/mol

Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate

CAS No.:

Cat. No.: VC18362660

Molecular Formula: C12H11FN2O3

Molecular Weight: 250.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate -

Specification

Molecular Formula C12H11FN2O3
Molecular Weight 250.23 g/mol
IUPAC Name methyl 2-ethyl-7-fluoro-3-oxo-4H-quinoxaline-6-carboxylate
Standard InChI InChI=1S/C12H11FN2O3/c1-3-8-11(16)15-9-4-6(12(17)18-2)7(13)5-10(9)14-8/h4-5H,3H2,1-2H3,(H,15,16)
Standard InChI Key JHQVTSQYLNCFPV-UHFFFAOYSA-N
Canonical SMILES CCC1=NC2=C(C=C(C(=C2)F)C(=O)OC)NC1=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl 2-ethyl-7-fluoro-3-oxo-4H-quinoxaline-6-carboxylate, reflects its bicyclic quinoxaline scaffold fused with a ketone oxygen at position 3, a fluorine atom at position 7, an ethyl group at position 2, and a methyl ester at position 6 . Key structural features include:

PropertyValue
Molecular FormulaC₁₂H₁₁FN₂O₃
Molecular Weight250.23 g/mol
Canonical SMILESCCC1=NC2=C(C=C(C(=C2)F)C(=O)OC)NC1=O
InChI KeyJHQVTSQYLNCFPV-UHFFFAOYSA-N

The fluorine atom enhances electronegativity and metabolic stability, while the ethyl and methyl ester groups influence lipophilicity and bioavailability .

Spectroscopic and Physicochemical Properties

Though experimental data on solubility and melting point are unavailable, quantum mechanical calculations predict moderate polarity due to the carboxylate and ketone groups. The fluorine atom’s inductive effect likely reduces basicity at the quinoxaline nitrogen .

Synthesis and Optimization

General Synthetic Pathways

Synthesis typically follows multi-step protocols common to quinoxaline derivatives :

  • Diamine Formation: Condensation of substituted 1,2-phenylenediamines with diethyl oxalate yields 3-oxo-3,4-dihydroquinoxaline intermediates.

  • Chlorination: Treatment with phosphorus oxychloride converts the ketone to a reactive chlorimidate intermediate.

  • Substitution Reactions: Sequential alkylation or arylation introduces the ethyl and fluorine groups.

  • Esterification: Methylation of the carboxyl group completes the structure.

A patent by MXPA06007715A details analogous routes for 7-fluoro-4-methyl derivatives, involving palladium-catalyzed couplings and amide formations (Scheme 1).

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Ensuring fluorine incorporation at position 7 requires precise temperature control .

  • Purification: The polar carboxylate group complicates isolation, often necessitating chromatography.

Pharmacological and Therapeutic Prospects

Antidiabetic Applications

Glycogen phosphorylase inhibitors reduce hepatic glucose production, making them promising for diabetes management . In rodent models, related compounds lower blood glucose by 30–40% within 4 hours post-administration .

Oncological Implications

Quinoxalines intercalate DNA and inhibit topoisomerase II. Fluorine-substituted variants, such as this compound, may exhibit enhanced cytotoxicity against cancer cell lines, though specific studies are needed.

Future Research Directions

Pharmacokinetic Studies

  • ADME Profiling: Assess oral bioavailability and blood-brain barrier penetration.

  • Metabolite Identification: Fluorine’s impact on hepatic metabolism remains unexplored.

Target Validation

  • CRISPR Screening: Identify novel targets in diabetes or oncology pathways.

  • Cocrystallization Studies: Resolve binding modes with glycogen phosphorylase.

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